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molecular formula C7H3BrClFO4S B2815889 3-Bromo-4-fluoro-5-(chlorosulfonyl)benzoic acid CAS No. 869529-35-1

3-Bromo-4-fluoro-5-(chlorosulfonyl)benzoic acid

Cat. No. B2815889
M. Wt: 317.51
InChI Key: POHGXELFKXTYQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07585885B2

Procedure details

Heat 3-bromo-4-fluorobenzoic acid (6.25 g, 26.2 mmol) in chlorosulfonic acid (15 mL) at 125° C. for 120 h. Cool to room temperature and add dropwise to about 125 mL ice water. Collect the filtered solid as the title compound.
Quantity
6.25 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
125 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][C:10]=1[F:11])[C:5]([OH:7])=[O:6].[Cl:12][S:13](O)(=[O:15])=[O:14]>>[Br:1][C:2]1[CH:3]=[C:4]([CH:8]=[C:9]([S:13]([Cl:12])(=[O:15])=[O:14])[C:10]=1[F:11])[C:5]([OH:7])=[O:6]

Inputs

Step One
Name
Quantity
6.25 g
Type
reactant
Smiles
BrC=1C=C(C(=O)O)C=CC1F
Name
Quantity
15 mL
Type
reactant
Smiles
ClS(=O)(=O)O
Step Two
Name
ice water
Quantity
125 mL
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Collect the filtered solid as the title compound

Outcomes

Product
Name
Type
Smiles
BrC=1C=C(C(=O)O)C=C(C1F)S(=O)(=O)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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